

Spectroscopic Characterization of Cholesteryl Tridecanoate: A Technical Guide

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Compound of Interest

Compound Name: *Cholesteryl tridecanoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cholesteryl tridecanoate**, a cholesterol ester of significant interest in various research and development fields. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a synthesized dataset based on the well-established spectroscopic characteristics of its constituent parts—the cholesterol moiety and the tridecanoate fatty acid chain—and data from analogous cholesteryl esters. This approach provides a robust and reliable reference for the identification and characterization of **Cholesteryl tridecanoate**.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) of **Cholesteryl tridecanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ^1H and ^{13}C NMR chemical shifts for **Cholesteryl tridecanoate** are based on the known spectra of cholesterol and tridecanoic acid. The esterification of cholesterol with tridecanoic acid is expected to cause a downfield shift of the C3 proton and carbon of the cholesterol backbone.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Cholesteryl Tridecanoate**

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Vinyl H (C6-H)	~5.38	m	Characteristic signal for the cholesterol backbone.[1]
C3-H	~4.60	m	Downfield shift from ~3.55 ppm in cholesterol due to esterification.[1]
Tridecanoate α -CH ₂	~2.30	t	Adjacent to the carbonyl group.
Cholesterol & Tridecanoate CH, CH ₂ , CH ₃	0.68 - 2.40	m	Complex region of overlapping signals from both moieties.[1]
Terminal CH ₃ (Tridecanoate)	~0.88	t	
C18-H ₃ (Cholesterol)	~0.68	s	Characteristic singlet for one of the angular methyl groups.[2]
C19-H ₃ (Cholesterol)	~1.02	s	Characteristic singlet for the other angular methyl group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Cholesteryl Tridecanoate**

Assignment	Predicted Chemical Shift (ppm)	Notes
C=O (Ester)	~173	Characteristic of an ester carbonyl.[3]
C5 (Cholesterol)	~139	Olefinic carbon.
C6 (Cholesterol)	~122	Olefinic carbon.
C3 (Cholesterol)	~74	Downfield shift from ~71 ppm in cholesterol due to esterification.
Tridecanoate Carbons	14 - 35	Aliphatic chain carbons.[4]
Cholesterol Carbons	12 - 57	Remainder of the cholesterol backbone carbons.[5]

Infrared (IR) Spectroscopy

The IR spectrum of **Cholesteryl tridecanoate** is predicted to be dominated by the characteristic absorptions of the ester functional group and the hydrocarbon backbone of both the cholesterol and the fatty acid moieties.

Table 3: Predicted IR Spectroscopic Data for **Cholesteryl Tridecanoate**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Mode
C=O (Ester)	1750 - 1735	Stretch
C-O (Ester)	1300 - 1000	Stretch
C-H (sp ³ Aliphatic)	2960 - 2850	Stretch
C-H (sp ² Alkene)	3100 - 3000	Stretch
C=C (Alkene)	1680 - 1640	Stretch

The prominent C=O stretching vibration of the ester group is a key diagnostic peak.[6][7]

Mass Spectrometry (MS)

The mass spectrum of **Cholesteryl tridecanoate** is expected to show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern for cholesteryl esters.

Table 4: Predicted Mass Spectrometry Data for **Cholesteryl Tridecanoate**

Parameter	Value	Notes
Molecular Formula	C ₄₀ H ₇₀ O ₂	[8]
Molecular Weight	582.98 g/mol	[8]
Predicted [M+H] ⁺	m/z 583.99	
Predicted [M+NH ₄] ⁺	m/z 601.02	
Key Fragment Ion	m/z 369.3	Corresponds to the cholestane cation, a characteristic fragment of cholesteryl esters. [9][10]

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of **Cholesteryl tridecanoate**, adaptable from standard procedures for cholesterol esters.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 10-20 mg of **Cholesteryl tridecanoate** for ¹H NMR and 50-100 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Tetrahydrofuran-d₈). Ensure the solvent is free of residual water.
 - Transfer the solution to a 5 mm NMR tube.

- Instrument Parameters (Example for a 500 MHz Spectrometer):
 - ^1H NMR:
 - Acquisition time: 2-3 seconds.
 - Relaxation delay: 1-2 seconds.
 - Number of scans: 16-64.
 - Spectral width: 12-16 ppm.
 - ^{13}C NMR:
 - Acquisition time: 1-2 seconds.
 - Relaxation delay: 2-5 seconds.
 - Number of scans: 1024-4096 (or more, depending on concentration).
 - Spectral width: 200-250 ppm.
 - Proton decoupling: Employ broadband proton decoupling (e.g., WALTZ-16).
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Perform baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[\[11\]](#)[\[12\]](#)

IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid **Cholesteryl tridecanoate** sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrument Parameters:
 - Spectral range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.
 - Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic peaks.

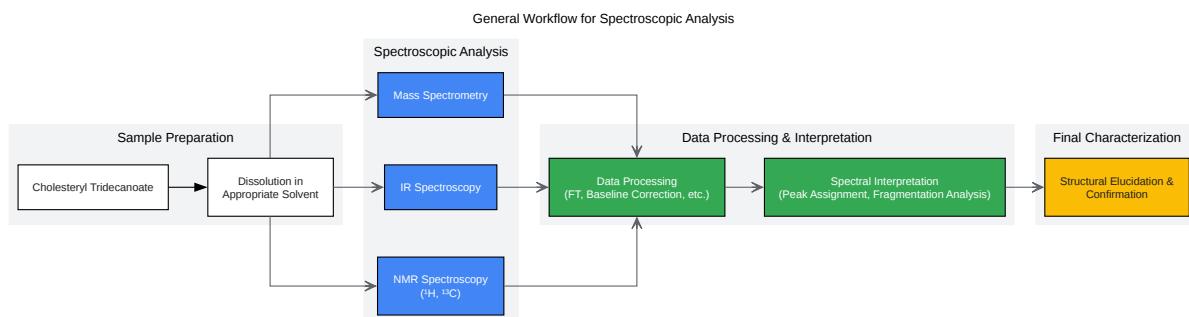
Mass Spectrometry Protocol (Electrospray Ionization - ESI)

- Sample Preparation:
 - Prepare a dilute solution of **Cholesteryl tridecanoate** (e.g., 1-10 µg/mL) in a suitable solvent system, such as methanol/chloroform (1:1 v/v).
 - To enhance ionization, a small amount of an ammonium salt (e.g., ammonium acetate) can be added to the solution to promote the formation of [M+NH₄]⁺ adducts.[\[10\]](#)
- Instrument Parameters (Example for a Q-TOF Mass Spectrometer):
 - Ionization mode: Positive Electrospray Ionization (ESI+).

- Capillary voltage: 3-4 kV.
- Source temperature: 100-150 °C.
- Mass range: m/z 100-1000.
- For fragmentation studies (MS/MS), select the precursor ion (e.g., m/z 601.02 for $[M+NH_4]^+$) and apply a suitable collision energy to induce fragmentation.
- Data Processing:
 - Analyze the resulting mass spectrum to identify the molecular ion and key fragment ions.
 - Use the exact mass measurements to confirm the elemental composition.

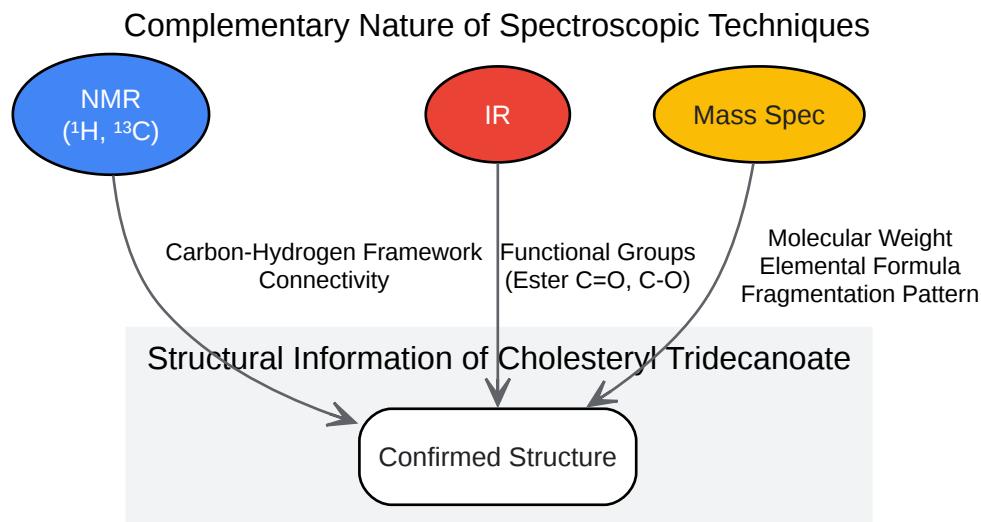
Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **Cholesteryl tridecanoate**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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Caption: How different spectroscopic techniques provide complementary structural information.

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